molecular formula C6H3BrF3N B13566778 4-Bromo-2-(difluoromethyl)-3-fluoropyridine

4-Bromo-2-(difluoromethyl)-3-fluoropyridine

Cat. No.: B13566778
M. Wt: 225.99 g/mol
InChI Key: XSYZJYDHSSNBNE-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)-3-fluoropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromine, difluoromethyl, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(difluoromethyl)-3-fluoropyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-(difluoromethyl)-3-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethyl)-3-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-(difluoromethyl)-3-fluoro-4-aminopyridine, while a Suzuki coupling reaction can produce biaryl derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethyl)-3-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions .

Properties

Molecular Formula

C6H3BrF3N

Molecular Weight

225.99 g/mol

IUPAC Name

4-bromo-2-(difluoromethyl)-3-fluoropyridine

InChI

InChI=1S/C6H3BrF3N/c7-3-1-2-11-5(4(3)8)6(9)10/h1-2,6H

InChI Key

XSYZJYDHSSNBNE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Br)F)C(F)F

Origin of Product

United States

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